(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate

Chiral purity Enantiomeric excess Quality control

In HCV NS3/4A protease inhibitor programs, sourcing the incorrect stereoisomer abolishes P2-site target binding and confounds SAR. This (2S,3R)-isomer is the exact solution: • Verified ≥97.0% ee optical purity by chiral HPLC, eliminating stereoisomeric impurity risk. • Orthogonal N-Boc and methyl ester protecting groups enable sequential deprotection without epimerization. • ≥3 independent vendors provide batch-specific CoA with NMR/HPLC/GC, ensuring supply chain redundancy and cGMP audit readiness.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 130966-46-0
Cat. No. B173287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate
CAS130966-46-0
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1
InChIKeySVSSZFBZFUSINI-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2S,3R)-3-Hydroxypyrrolidine Building Block


(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate (CAS 130966-46-0) is a cis-configured, N-Boc-protected, C2-methyl-esterified 3-hydroxypyrrolidine derivative bearing two well-defined stereocenters [1]. It functions as a chiral building block for the asymmetric construction of pyrrolidine-containing pharmacophores in antiviral, peptidomimetic, and protease-inhibitor programs [1]. Commercially, this specific (2S,3R)-isomer is supplied with a standard chemical purity of ≥97% and an independently verified optical purity of ≥97.0% ee, which are critical parameters distinguishing it from its enantiomeric and diastereomeric analogs in procurement specifications .

Why Stereochemistry Matters for (2S,3R)-Isomer Procurement


The (2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate scaffold possesses two chiral centers, giving rise to three additional stereoisomers—(2R,3S), (2S,3S), and (2R,3R)—each with distinct CAS numbers and biological behavior [1]. In chiral drug synthesis, the stereochemistry at the 2- and 3-positions is a primary determinant of downstream target binding; substitution of the (2S,3R)-cis isomer with its (2R,3S)-enantiomer or either trans-diastereomer will invert or scramble the three-dimensional pharmacophoric presentation, with documented consequences in HCV NS3/4A protease inhibitor programs where the (2S,3R) configuration is specifically required for P2-site occupancy [1]. Generic substitution between these isomers without stereochemical verification therefore risks complete loss of on-target activity in the final API intermediate.

(2S,3R)-Isomer vs. Analogs: Quantitative Evidence


Optical Purity Benchmarking Against Comparator Isomers

The (2S,3R)-isomer (CAS 130966-46-0) is commercially supplied with a documented optical purity of ≥97.0% ee (batch-measured values of 98.3% and 98.9% chemical purity) . In contrast, the (2R,3S)-enantiomer (CAS 130966-41-5), the (2S,3S)-diastereomer (CAS 184046-78-4), and the (2R,3R)-diastereomer (CAS 2165775-01-7) are typically offered at ≥95–97% chemical purity without a published enantiomeric excess specification [1]. For stereochemically demanding applications, the absence of an ee commitment on the comparator isomers introduces uncertainty in downstream enantioselective couplings, making the (2S,3R)-isomer the only stereoisomer with a quantitatively defined optical purity commitment in public vendor documentation .

Chiral purity Enantiomeric excess Quality control

Stereoselective Hydrosilylation Route

A dedicated, peer-reviewed synthetic methodology has been reported for the (2S,3R)-isomer employing intramolecular hydrosilylation of β,γ-unsaturated acyloxysilanes to achieve regio- and stereoselective construction of the hydroxylated pyrrolidine ring [1]. This route provides exclusive access to the (2S,3R)-cis configuration. No equivalent methodology paper exists for the (2R,3R)- or (2S,3S)-trans-diastereomers, and the (2R,3S)-enantiomer is typically accessed by mirror-image synthesis or chiral resolution rather than a published catalytic asymmetric route [1]. The availability of a published, scalable, catalytic asymmetric synthesis for the (2S,3R)-isomer supports process validation, tech-transfer, and regulatory filing compared to comparator isomers that rely on vendor-proprietary or undocumented routes.

Stereoselective synthesis Hydrosilylation Process chemistry

HCV NS3/4A Protease Inhibitor P2 Fragment Application

In published medicinal chemistry programs, the (2S,3R)-isomer has been specifically employed as a key intermediate for constructing P2-site pyrrolidine fragments of HCV NS3/4A protease inhibitors, as documented in a 2023 Journal of Medicinal Chemistry study [1]. The (2S,3R) absolute configuration is required for correct spatial orientation of the hydroxyl and carboxylate vectors within the enzyme S2 pocket [1]. The (2R,3S)-enantiomer and the trans-diastereomers ((2S,3S) and (2R,3R)) present mismatched stereochemistry that is incompatible with this P2 binding mode [1]. While the comparators may find utility in other target contexts, no peer-reviewed publication was identified demonstrating their use in the same NS3/4A inhibitor scaffold.

HCV protease inhibitor Antiviral drug discovery P2 fragment

Physicochemical Profile vs. 4-Hydroxy Regioisomer

The (2S,3R)-3-hydroxy regioisomer exhibits a calculated LogP (XLogP3) of 1.1 and a topological polar surface area (TPSA) of 76.1 Ų . In comparison, the related (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate regioisomer, which places the hydroxyl group at the 4-position, differs in hydrogen-bonding geometry and lipophilicity profile . While direct experimental LogP values are not available for all comparators, the XLogP3 of 1.1 for the (2S,3R)-isomer is consistent with its observed solubility in polar organic solvents (e.g., methanol, THF) and its suitability for standard peptide coupling conditions, differentiating it from more lipophilic N-Boc-pyrrolidine scaffolds lacking the 3-hydroxyl group .

Physicochemical properties LogP Drug-likeness

Racemic Mixture vs. Single-Enantiomer Procurement

CAS 1449588-26-4 is assigned to rel-1-(1,1-dimethylethyl) 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate, the racemic (1:1) mixture of the (2S,3R) and (2R,3S) enantiomers [1]. This distinct CAS entry, sometimes cross-referenced with 130966-46-0 in vendor databases, can cause ordering confusion. The target compound CAS 130966-46-0 unambiguously identifies the single (2S,3R)-enantiomer with defined absolute stereochemistry, whereas 1449588-26-4 denotes the racemate and is unsuitable for asymmetric synthesis requiring enantiopure starting material [1]. Procurement specifications should explicitly exclude CAS 1449588-26-4 when single-enantiomer material is required.

Racemic mixture CAS differentiation Enantiopure procurement

Batch QC Documentation with NMR, HPLC, and GC Traceability

Multiple vendors of the (2S,3R)-isomer provide batch-specific QC documentation including NMR, HPLC, and GC purity analyses with standard purity specifications of 97% (Bidepharm, AChemBlock) to 98% (BOC Sciences) . The (2R,3S)-enantiomer (CAS 130966-41-5) is offered at ≥95% (AKSci) or 97% (Fluorochem) but some listings lack explicit QC document availability . The (2S,3S)-diastereomer (CAS 184046-78-4) carries a standard purity of 95% from major suppliers . For procurement requiring downstream regulatory submission, the (2S,3R)-isomer offers the broadest vendor base providing batch-specific analytical data packages, streamlining vendor qualification and audit processes.

Batch release QC documentation cGMP procurement

(2S,3R)-Isomer: Optimal Procurement & Applications


HCV Protease Inhibitor P2 Fragment Synthesis

Medicinal chemistry teams developing macrocyclic or linear HCV NS3/4A protease inhibitors require the (2S,3R)-isomer specifically for constructing the P2 pyrrolidine fragment, as documented in a 2023 J. Med. Chem. study. The (2S,3R) absolute stereochemistry positions the 3-hydroxyl and 2-carboxylate vectors for optimal S2-pocket hydrogen-bonding, a binding mode not achievable with the (2R,3S), (2S,3S), or (2R,3R) stereoisomers [1]. Procurement of CAS 130966-46-0 with verified optical purity ≥97.0% ee ensures that downstream SAR correlations are not confounded by stereoisomeric impurities [1].

GMP Scale-Up via Hydrosilylation Process Validation

For CMC teams scaling up the (2S,3R)-3-hydroxypyrrolidine core to multi-kilogram quantities, the published intramolecular hydrosilylation methodology provides a validated starting point for process development, impurity profiling, and tech-transfer documentation [2]. In contrast, no equivalent published route exists for the comparator stereoisomers, meaning their scale-up would require de novo process development with commensurately higher risk and timeline uncertainty [2]. Procuring the (2S,3R)-isomer thus aligns with regulatory expectations for a well-characterized synthetic pathway to the key intermediate.

Peptidomimetic Library Synthesis

Combinatorial chemistry and parallel synthesis groups constructing peptidomimetic libraries benefit from the orthogonal N-Boc and C-methyl ester protecting groups of this building block, which enable sequential deprotection and functionalization without stereochemical erosion. The intermediate LogP (XLogP3 = 1.1) and TPSA (76.1 Ų) indicate compatibility with standard solution-phase peptide coupling conditions (e.g., HATU/DIPEA in DMF) and solid-phase protocols . Procurement of batch-certified material (≥97% purity with HPLC traceability) minimizes the need for re-purification prior to library synthesis, improving overall workflow efficiency .

Supplier Qualification with Batch CoA

When establishing a qualified supplier network for regulatory starting materials, the (2S,3R)-isomer offers the advantage of ≥3 independent vendors providing batch-specific certificates of analysis (CoA) with NMR, HPLC, and GC data . This multi-source availability with documented QC reduces supply-chain vulnerability and supports vendor audits, whereas the comparator stereoisomers have narrower vendor bases and less transparent QC documentation, complicating supplier qualification for cGMP procurement .

Quote Request

Request a Quote for (2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.